molecular formula C9H12ClNO2S B13136623 3-((Dimethylamino)methyl)benzenesulfonyl chloride

3-((Dimethylamino)methyl)benzenesulfonyl chloride

Katalognummer: B13136623
Molekulargewicht: 233.72 g/mol
InChI-Schlüssel: GXFDLDWXAOCTPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Dimethylamino)methyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol . This compound is characterized by the presence of a benzenesulfonyl chloride group attached to a dimethylaminomethyl substituent. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Vorbereitungsmethoden

The synthesis of 3-((Dimethylamino)methyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with dimethylaminomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

3-((Dimethylamino)methyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and various oxidizing and reducing agents. The major products formed from these reactions are typically sulfonamide and sulfonate ester derivatives.

Wirkmechanismus

The mechanism of action of 3-((Dimethylamino)methyl)benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved in its reactions are primarily related to the electrophilic nature of the sulfonyl chloride group, which facilitates nucleophilic attack and subsequent product formation .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-((Dimethylamino)methyl)benzenesulfonyl chloride include:

The uniqueness of this compound lies in its specific substituent, which imparts distinct reactivity and functional properties compared to other benzenesulfonyl chloride derivatives.

Eigenschaften

Molekularformel

C9H12ClNO2S

Molekulargewicht

233.72 g/mol

IUPAC-Name

3-[(dimethylamino)methyl]benzenesulfonyl chloride

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)7-8-4-3-5-9(6-8)14(10,12)13/h3-6H,7H2,1-2H3

InChI-Schlüssel

GXFDLDWXAOCTPZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC(=CC=C1)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.